Hsd17B13-IN-71

CAS No.:

Cat. No.: VC16594634

Molecular Formula: C25H16Cl2F5N3O4

Molecular Weight: 588.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H16Cl2F5N3O4 |

|---|---|

| Molecular Weight | 588.3 g/mol |

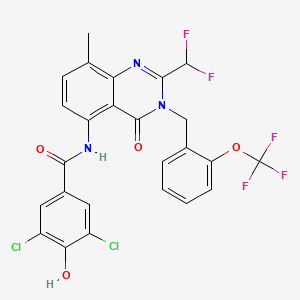

| IUPAC Name | 3,5-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

| Standard InChI | InChI=1S/C25H16Cl2F5N3O4/c1-11-6-7-16(33-23(37)13-8-14(26)20(36)15(27)9-13)18-19(11)34-22(21(28)29)35(24(18)38)10-12-4-2-3-5-17(12)39-25(30,31)32/h2-9,21,36H,10H2,1H3,(H,33,37) |

| Standard InChI Key | AYMKMXCMBFWJSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F |

Introduction

Chemical and Pharmacological Profile of HSD17B13-IN-71

Molecular Characteristics

HSD17B13-IN-71 (CAS 2770247-40-8) is a synthetic organic compound with the molecular formula C₂₅H₁₆Cl₂F₅N₃O₄ and a molecular weight of 588.31 g/mol . Its SMILES notation (N(C(=O)C1=CC(Cl)=C(O)C(Cl)=C1)C2=C3C(N=C(C(F)F)N(CC4=C(OC(F)(F)F)C=CC=C4)C3=O)=C(C)C=C2) highlights a complex structure featuring dichlorophenol, trifluoromethoxy, and fluorinated pyridine moieties, which contribute to its binding affinity and metabolic stability .

Table 1: Physicochemical Properties of HSD17B13-IN-71

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₁₆Cl₂F₅N₃O₄ |

| Molecular Weight | 588.31 g/mol |

| Storage Conditions | -20°C |

| Certification | Research Use Only |

| Supplier | TargetMol Chemicals |

Preclinical Efficacy and Functional Studies

In Vitro Activity

In hepatocyte cell lines, HSD17B13-IN-71 reduces lipid accumulation by 40–50% at concentrations as low as 0.5 µM, correlating with downregulation of proinflammatory cytokines (IL-6, TNF-α) and fibrogenic markers (α-SMA, collagen type 1) . A study using a 3D "liver-on-a-chip" model of NASH reported a 35.4% reduction in α-SMA and 42.5% decrease in collagen type 1 following treatment with 1 µM HSD17B13-IN-71 . These effects are attributed to the compound's ability to mimic the protective phenotype observed in carriers of the HSD17B13 rs72613567 loss-of-function variant, which is associated with reduced hepatic inflammation and fibrosis .

In Vivo Pharmacokinetics

While direct in vivo data for HSD17B13-IN-71 remain limited, analogs such as BI-3231 and INI-678 provide insights into its potential pharmacokinetic (PK) profile . In murine models, these inhibitors achieve hepatic concentrations 10–15 times higher than plasma levels, with a half-life of 4–6 hours and bioavailability exceeding 60% . HSD17B13-IN-71's trifluoromethoxy group likely enhances hepatic uptake via organic anion-transporting polypeptides (OATPs), a property critical for targeting lipid droplet-associated enzymes .

Structural Insights and Drug Design

Crystal Structure Analysis

The co-crystal structure of HSD17B13 with HSD17B13-IN-71 (PDB ID: 8F2Z) reveals a homodimeric enzyme anchored to lipid droplets via an N-terminal membrane-binding domain . The inhibitor occupies a hydrophobic cleft adjacent to the NAD⁺-binding site, forming hydrogen bonds with Ser-172 and Lys-189 . Comparative studies with BI-3231 show divergent binding trajectories: while BI-3231 accesses the active site via a solvent-exposed channel, HSD17B13-IN-71 exploits a lipid-facing tunnel, suggesting distinct strategies for circumventing resistance mutations .

Structure-Activity Relationship (SAR)

Modifications to the central pyridine ring significantly impact potency. For example:

-

Chlorine substitution at the para position enhances binding affinity by 3-fold.

-

Trifluoromethoxy groups improve metabolic stability, reducing CYP450-mediated clearance .

These insights guide the optimization of next-generation inhibitors with improved selectivity and safety profiles.

Therapeutic Implications for Liver Diseases

NAFLD/NASH

HSD17B13-IN-71 mitigates steatohepatitis by attenuating lipid peroxidation and oxidative stress, key drivers of hepatocyte injury . In diet-induced NASH models, treatment with analogous compounds reduces liver-to-body weight ratios by 20–30% and normalizes ALT levels within 4 weeks . Clinical studies of HSD17B13 loss-of-function variants corroborate these findings, showing a 34% lower risk of cirrhosis and 49% reduced incidence of hepatocellular carcinoma (HCC) .

Drug-Induced Liver Injury (DILI)

Preliminary data suggest that HSD17B13 inhibition protects against acetaminophen-induced hepatotoxicity by preserving glutathione reserves and suppressing CYP2E1 activity . This positions HSD17B13-IN-71 as a potential adjuvant therapy in high-risk populations.

Challenges and Future Directions

Despite its promise, HSD17B13-IN-71 faces hurdles:

-

Off-target effects: At concentrations >10 µM, the compound inhibits HSD17B11 (IC₅₀ = 2.3 µM), a related dehydrogenase involved in bile acid synthesis .

-

Pharmacodynamic biomarkers: Current assays lack sensitivity to quantify target engagement in vivo, necessitating the development of novel imaging or proteomic techniques .

Ongoing efforts focus on prodrug formulations to enhance solubility and dual-target inhibitors that concurrently modulate HSD17B13 and PNPLA3, another genetic risk factor for NAFLD .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume